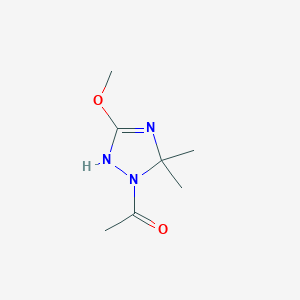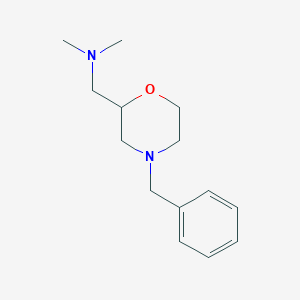![molecular formula C9H8N4O B054930 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one CAS No. 115419-99-3](/img/structure/B54930.png)
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is known for its unique structure and properties, which make it an attractive target for synthesis and research.
Wirkmechanismus
The mechanism of action of 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects
Studies have shown that 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one has various biochemical and physiological effects on cells and organisms. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, as well as inhibit the growth of fungi and bacteria. This compound also has antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one in lab experiments is its unique structure and properties, which make it an attractive target for synthesis and research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are many potential future directions for research on 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one. Some possible areas of focus include:
1. Further studies on its mechanism of action and potential therapeutic applications, particularly in the treatment of cancer, fungal infections, and bacterial infections.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Exploration of its potential applications in materials science, such as in the development of new sensors or electronic devices.
4. Investigation of its potential toxicity and safety profile, particularly in vivo studies in animal models.
In conclusion, 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one is a compound with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one can be achieved through various methods, including the reaction of 2-aminobenzonitrile with ethyl glyoxylate, followed by cyclization with ammonium acetate. Other methods involve the use of different starting materials and reagents, but the overall goal is to form the imidazoquinazolinone ring system.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one in scientific research are vast. One of its most promising applications is in the field of medicinal chemistry, where it can be used as a scaffold for the development of new drugs. Studies have shown that this compound has anticancer, antifungal, and antibacterial properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1,4,7,9-tetrahydroimidazo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9-5-1-7-8(12-3-11-7)2-6(5)10-4-13-9/h3-4H,1-2H2,(H,11,12)(H,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIOXBJNTIAOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC=N3)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)




![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)


![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)